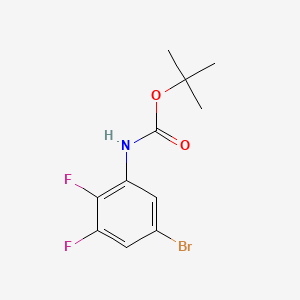

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

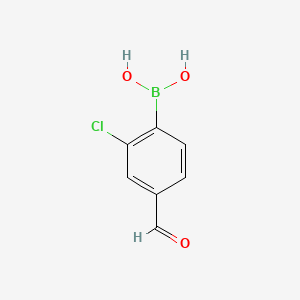

Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with the CAS Number: 1150114-27-4 . It has a molecular weight of 308.12 and its IUPAC name is tert-butyl 5-bromo-2,3-difluorophenylcarbamate .

Synthesis Analysis

This compound is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate. It is an important intermediate in organic synthesis and has been used in a variety of laboratory experiments.Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry, room temperature environment .Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and its derivatives are pivotal intermediates in organic synthesis, offering pathways to various complex molecules. Their utility spans from participating in Diels-Alder reactions as dienophiles or dienes, facilitating the construction of intricate cyclic structures, to serving as key substrates in asymmetric aldol reactions for generating enantiomerically enriched products. These compounds are instrumental in the synthesis of heterocycles, such as hexahydroindolinones and thieno[3,2-b]pyrroles, showcasing their versatility in constructing nitrogen-containing rings, essential in pharmacologically active compounds. Their reactivity is further exemplified in Curtius rearrangement reactions, enabling the conversion of carboxylic acids to tert-butyl carbamates, a reaction pivotal for protecting amine functionalities during synthetic procedures. Additionally, the halogen atoms in these carbamates facilitate the formation of hydrogen and halogen bonds, crucial for the crystalline structure of various compounds, highlighting their importance in materials science (Padwa, Brodney, & Lynch, 2003; Baillargeon et al., 2017; Ghosh, Cárdenas, & Brindisi, 2017; Lebel & Leogane, 2005).

Material and Pharmaceutical Synthesis

The structural attributes of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate derivatives extend their application into material sciences and the pharmaceutical industry. Their introduction into the synthesis of novel protease inhibitors, particularly as building blocks for β-secretase inhibitors, underscores their potential in drug discovery, especially for diseases like Alzheimer's. Furthermore, the derivatives serve as intermediates in the preparation of compounds like omisertinib (AZD9291), indicating their critical role in developing targeted cancer therapies. This showcases the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Zhao, Guo, Lan, & Xu, 2017).

Safety And Hazards

properties

IUPAC Name |

tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJWHFSXMLRKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675119 |

Source

|

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

CAS RN |

1150114-27-4 |

Source

|

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)